Potassium butylxanthate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
871-58-9 |
|---|---|
Molecular Formula |
C5H10KOS2 |
Molecular Weight |
189.4 g/mol |
IUPAC Name |
potassium;butoxymethanedithioate |
InChI |
InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8); |
InChI Key |
KSVBYVVJHHRFPJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)[S-].[K+] |
Canonical SMILES |
CCCCOC(=S)S.[K] |
Other CAS No. |
871-58-9 |
Pictograms |
Irritant |
Related CAS |
110-50-9 (Parent) |
Origin of Product |
United States |
Synthesis Methodologies and Optimization Studies for Potassium Butylxanthate
Established Synthetic Pathways of Potassium Butylxanthate
The conventional and most widely used method for synthesizing this compound involves a straightforward one-pot reaction of its three precursor components.
Reaction of n-Butanol, Carbon Disulfide, and Potassium Hydroxide (B78521)
C₄H₉OH + CS₂ + KOH → C₄H₉OCS₂K + H₂O wikipedia.org
This reaction is typically carried out in a solvent or, in some industrial processes, using a kneading method where the reactants are mixed at controlled temperatures. google.com
Investigations into Stoichiometry and Reaction Conditions
The yield and purity of this compound are highly dependent on the stoichiometry of the reactants and the physical conditions of the reaction, particularly temperature. Studies have shown that controlling these parameters is crucial for maximizing product formation and minimizing side reactions. ppublishing.org
Temperature: Research indicates that the reaction temperature has a significant impact on the product yield. The optimal temperature range for the synthesis is generally found to be between 25°C and 40°C. ppublishing.org One study demonstrated that the highest yield of 85% was achieved at 35°C. ppublishing.org Below this temperature, the reaction rate is slower, and above it, the yield begins to decrease, likely due to the thermal degradation of the xanthate product or intermediates. ppublishing.org A production method for high-grade potassium xanthate specifies controlling the reaction temperature between 30-35°C. google.com
Reactant Ratios: The molar ratio of the reactants is another critical factor. A Chinese patent describes a method for producing high-grade potassium n-butylxanthate using a mass ratio of flaky potassium hydroxide to n-butanol to carbon disulfide of 1:6:1.05, which resulted in a product grade of 98.71%. google.com Another example from the same patent with a mass ratio of 1:5:1.05 yielded a product grade of 98.34%. google.com These optimized proportions are designed to ensure uniform heat dispersion and stable temperature throughout the reaction. google.com
| Parameter | Optimal Range/Ratio | Resulting Yield/Purity | Source |
| Reaction Temperature | 35°C | 85% Yield | ppublishing.org |
| Reaction Temperature | 30-35°C | >95% Grade | google.com |
| Mass Ratio (KOH:n-Butanol:CS₂) ** | 1:6:1.05 | 98.71% Grade | google.com |
| Mass Ratio (KOH:n-Butanol:CS₂) ** | 1:5:1.05 | 98.34% Grade | google.com |
Advanced Synthesis Techniques for Enhanced this compound Production
To overcome some of the limitations of traditional batch synthesis, such as long reaction times and environmental concerns, advanced synthesis techniques are being explored.
Application of Phase Transfer Catalysis in this compound Synthesis
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). In the context of xanthate synthesis, PTC can enhance the reaction rate and yield. While specific studies on this compound are limited, research on the synthesis of sodium isobutyl xanthate using PTC provides valuable insights. In that study, various phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium chloride (TBAC), were used. The results showed that with the use of a phase transfer catalyst, a product yield of up to 86.66% could be achieved under optimized conditions. The catalyst works by transporting the hydroxide ion from the aqueous or solid phase into the organic phase where the reaction with the alcohol and carbon disulfide occurs more readily. This methodology has the potential to address issues of low yield and long reaction times associated with conventional methods.
Continuous Flow Synthesis Approaches
Continuous flow synthesis, or flow chemistry, involves pumping reactants through a reactor where the reaction occurs. This methodology offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and easier scalability. acs.org The precise control of temperature, pressure, and mixing in a continuous flow system can lead to improved yields and reduced formation of by-products. acs.org
While the application of continuous flow synthesis specifically for this compound is not widely documented in publicly available literature, the principles of flow chemistry are applicable to this type of exothermic reaction. A continuous process could potentially offer a safer and more efficient manufacturing route by minimizing the volume of hazardous reactants like carbon disulfide at any given time and allowing for superior heat management. Some large-scale xanthate manufacturers utilize fully automated production phases, which may incorporate principles of continuous or semi-continuous processing to ensure reliability of supply. ctc.ca
Optimization Strategies for this compound Yield and Purity
The primary goals in the production of this compound are to maximize the yield and achieve high purity, as impurities can negatively affect its performance in applications like mineral flotation.
Key optimization strategies include:
Temperature Control: As established, maintaining the reaction temperature within the optimal 30-35°C range is critical to prevent the decomposition of the product and maximize yield. ppublishing.orggoogle.com
Water Removal: The synthesis reaction produces water as a byproduct. wikipedia.org The presence of excess water can lead to the hydrolysis of the final product, reducing its purity and yield. ppublishing.org Therefore, controlling the water content in the reaction mixture is a crucial step. Some processes may involve a final step of removing the liquid phase under vacuum to isolate the xanthate.
Reactant Purity and Form: The physical form of the reactants can impact the reaction. One patented method emphasizes the wet crushing of flaky potassium hydroxide in n-butanol before the addition of carbon disulfide. google.com This approach is reported to promote the reaction, reduce side reactions, and improve the conversion rate, leading to a product grade of over 95%. google.com
Solvent Choice: While some methods are solvent-free, others utilize an organic medium. An effective method for the synthesis of xanthates has been developed using excess carbon disulfide as both a reactant and the solvent. researchgate.net This self-solvent method has been shown to produce excellent yields (>95%) and purity (>90%), which is a significant improvement over the traditional kneader approach. researchgate.net This technique also intensifies mass and heat transfer. researchgate.net
By carefully controlling these parameters, manufacturers can produce this compound with purities typically ranging from 85% to over 95%, depending on the grade required for a specific application. google.com
Temperature Dependence in this compound Synthesis
The synthesis of this compound is highly sensitive to reaction temperature, which is a critical parameter for optimizing both the reaction rate and the final product yield. Research indicates a distinct optimal temperature range is necessary to maximize the efficiency of the synthesis process.
Investigations into the effect of temperature on the reaction show a clear trend: the yield of this compound increases steadily as the temperature rises from 20°C to an optimal point. ppublishing.org At lower temperatures, the reaction kinetics are slow due to insufficient energy for the necessary molecular interactions. ppublishing.org The highest product yield, recorded at 85%, is achieved at 35°C, suggesting this is the most favorable temperature for the reaction. ppublishing.org
However, increasing the temperature beyond this optimal point leads to a decline in yield. For instance, the yield drops to 70% at 50°C. ppublishing.org This decrease is attributed to the thermal instability of the reactants or the decomposition of intermediate compounds at higher temperatures. ppublishing.org Exceeding the optimal temperature can also promote side reactions, further reducing the purity and quantity of the desired product. ppublishing.orggoogle.com Most synthesis methods, therefore, maintain a controlled temperature range, typically between 25°C and 40°C, to ensure stable reaction conditions, prevent degradation, and maximize output. ppublishing.orggoogle.com
| Reaction Temperature (°C) | Product Yield (%) | Observations |
|---|---|---|
| 20 | ~60 | Reaction rate is slow, resulting in lower yield. ppublishing.org |
| 35 | 85 | Optimal temperature for maximizing product yield. ppublishing.org |
| 50 | 70 | Yield decreases due to thermal degradation and side reactions. ppublishing.org |
Role of Reactant Molar Ratios in this compound Formation
The stoichiometry of the reactants—n-butanol, carbon disulfide, and potassium hydroxide—plays a pivotal role in the synthesis of high-purity this compound. google.com Optimizing the molar ratios of these components is essential for ensuring a complete reaction, maximizing the conversion rate of materials, and achieving a high-grade final product. google.com
Studies outlined in patent literature demonstrate that precise control over the mass ratios of the reactants directly impacts the purity of the resulting potassium n-butylxanthate. An optimized material proportion ensures that the reaction system has uniform heat dispersion and stable viscosity, which is beneficial for the process. google.com For example, a process utilizing a mass ratio of 1 part flaky potassium hydroxide, 6 parts n-butyl alcohol, and 1.05 parts carbon disulfide produced potassium n-butylxanthate with a grade of 98.71%. google.com A slight adjustment in the ratio to 1:5:1.05 (potassium hydroxide: n-butyl alcohol: carbon disulfide) resulted in a similarly high-grade product of 98.34%. google.com
These findings highlight that an excess of the alcohol can serve as a reaction medium, facilitating the interaction between the alkali and carbon disulfide while helping to control the reaction temperature. google.com The slight excess of carbon disulfide ensures that the potassium butoxide intermediate is fully consumed.
| Mass Ratio (Potassium Hydroxide : n-Butyl Alcohol : Carbon Disulfide) | Resulting Product Grade (%) |
|---|---|
| 1 : 5 : 1.05 | 98.34 google.com |
| 1 : 6 : 1.05 | 98.71 google.com |
Mitigation of Side Reactions and By-product Formation in this compound Synthesis
C₄H₉OH + KOH + CS₂ → C₄H₉OCS₂K + H₂O ppublishing.orgwikipedia.org
Furthermore, the presence of excess water and hydroxide can promote the formation of by-products such as potassium trithiocarbonate. google.com To ensure a high-purity product, several mitigation strategies are employed:
Control of Water Content: Minimizing the water in the reaction mixture is crucial. ppublishing.org Conducting the synthesis in a non-aqueous or anhydrous medium effectively prevents the hydrolysis of the xanthate and avoids the formation of other water-induced by-products. google.com
Temperature Control: Maintaining the reaction temperature within the optimal range of 30-35°C helps to suppress side reactions. google.com
Optimized Reactant Ratios: Using the correct stoichiometry of reactants prevents excesses, particularly of the alkali, which can promote the formation of unwanted by-products. google.com
By implementing these control measures, the conversion rate of raw materials is improved, side reactions are minimized, and a higher grade of this compound is achieved. google.com
| Side Reaction / By-product | Cause | Mitigation Strategy |
|---|---|---|
| Hydrolysis of this compound | Presence of water in the reaction mixture. ppublishing.orggoogle.com | Conducting the reaction in a non-aqueous medium; removal of reaction water. ppublishing.orggoogle.com |
| Potassium Trithiocarbonate | Excess potassium hydroxide and water. google.com | Precise control of reactant molar ratios. google.com |
Reaction Mechanisms and Fundamental Chemical Interactions of Potassium Butylxanthate
Decomposition Pathways of Potassium Butylxanthate in Aqueous Systems
This compound, while effective in its applications, is susceptible to decomposition in aqueous environments through several pathways. The stability of the compound is significantly influenced by the chemical conditions of the solution, primarily pH, and exposure to light. Understanding these degradation routes is crucial for managing its environmental fate and optimizing its use.
In aqueous solutions, this compound undergoes hydrolytic degradation, particularly under acidic conditions. The primary mechanism involves the decomposition of the xanthate ion into its corresponding alcohol and carbon disulfide. This reaction is a fundamental pathway for the breakdown of the compound in water.
C₄H₉OCSSK + H₂O → C₄H₉OH + CS₂ + KOH
This reaction leads to the formation of butanol (C₄H₉OH) and carbon disulfide (CS₂), a toxic and flammable compound. The presence of water facilitates the breakdown of the dithiocarbonate group, resulting in the cleavage of the C-S bond.
The stability of this compound in aqueous solutions is profoundly dependent on the pH of the system. Generally, xanthates are more stable in basic (alkaline) media and decompose rapidly under acidic conditions. The rate of decomposition increases significantly as the pH decreases.
In acidic solutions, the xanthate ion (ROCS₂⁻) is protonated to form xanthic acid (ROCS₂H), which is unstable and readily decomposes into carbon disulfide and the corresponding alcohol. Conversely, in alkaline solutions (pH above 10), the decomposition rate is considerably lower, enhancing the persistence of the xanthate in the solution. However, at very high pH levels, other side reactions may occur, potentially leading to the formation of dixanthogen (B1670794) or dithiocarbonates.
The kinetics of xanthate decomposition have been shown to follow a pseudo-first-order model. The rate of degradation is directly influenced by the hydrogen ion concentration. Studies on similar xanthates, such as potassium ethyl xanthate and potassium amyl xanthate, provide insight into this pH-dependent behavior.
Interactive Data Table: Effect of pH on the Decomposition Rate of Potassium Ethyl Xanthate (A Related Compound)
This data illustrates the general trend of decreasing decomposition rate with increasing pH.
| pH | Temperature (K) | Rate of Decomposition (%) |
| 5 | 300 | 6.484 |
| 7 | 300 | 4.103 |
| 9 | 300 | 2.587 |
| 5 | 283 | 2.099 |
| 7 | 283 | 0.902 |
| 9 | 283 | 0.451 |
Data sourced from studies on potassium ethyl xanthate and is representative of the general behavior of xanthates.
Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of this compound. This process, known as photolytic decomposition or photocatalysis, often involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆).
The fundamental mechanism of photocatalytic degradation is as follows:
Activation of the Catalyst: When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs.
Generation of Reactive Oxygen Species (ROS): These highly reactive electron-hole pairs interact with surrounding water and oxygen molecules. The holes can oxidize water to produce hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide (B77818) radicals (•O₂⁻).
Oxidation of Xanthate: The generated hydroxyl radicals are powerful, non-selective oxidizing agents that attack the this compound molecules. This attack leads to the breakdown of the xanthate structure into simpler, less harmful compounds, and can ultimately lead to complete mineralization into CO₂, H₂O, and sulfate (B86663) ions (SO₄²⁻).
The degradation process follows pseudo-first-order kinetics, and hydroxyl radicals have been identified as the critical reactive species in this pathway due to their high reduction potential.
Oxidative Transformation Mechanisms of this compound
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of this compound. These processes rely on the generation of highly reactive chemical species, primarily hydroxyl radicals, to oxidize the compound.
Ozonation is a rapid and effective advanced oxidation process for the removal of xanthates from water. The oxidation of this compound by ozone can proceed through two primary pathways:
Direct Oxidation: Ozone (O₃) is a selective electrophile that can directly react with the electron-rich sulfur atoms in the xanthate molecule. This direct attack can lead to the cleavage of the dithiocarbonate group.
Indirect Oxidation: In aqueous solutions, ozone can decompose to form highly reactive hydroxyl radicals (•OH). These radicals, being much less selective and more powerful oxidants than ozone itself, can then rapidly degrade the butylxanthate molecule.
The reaction pathway and intermediates in the ozonation of potassium n-butylxanthate have been studied, leading to the identification of various byproducts. The process involves the oxidation of the sulfur atoms and cleavage of the organic chain, ultimately breaking the compound down into smaller molecules.
Fenton-type oxidation is another effective AOP for degrading this compound. This process utilizes a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals.
The core of the Fenton reaction is the catalytic decomposition of hydrogen peroxide by ferrous ions:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The hydroxyl radicals (•OH) produced are extremely powerful oxidizing agents that readily attack the this compound molecules. The reaction leads to the destruction of the xanthate structure, mineralizing it into carbon dioxide, water, and sulfate ions. The efficiency of the Fenton process is highly dependent on factors such as pH (typically optimal in the acidic range around pH 3), the concentration of the iron catalyst, and the dosage of hydrogen peroxide.
Interactive Data Table: Overview of Oxidative Transformation Mechanisms
| Oxidation Process | Primary Oxidant(s) | Key Features |
| Photocatalysis | Hydroxyl Radicals (•OH), Superoxide Radicals (•O₂⁻) | Requires a photocatalyst (e.g., TiO₂) and a light source (e.g., UV). |
| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Fast and effective; involves both direct and indirect oxidation pathways. |
| Fenton-Type Reaction | Hydroxyl Radicals (•OH) | Uses Fe²⁺ catalyst and H₂O₂; highly effective in acidic conditions. |
Advanced Oxidation Processes (AOPs) Utilizing Reactive Oxygen Species
Advanced Oxidation Processes (AOPs) represent a class of efficient methods for the degradation of persistent organic compounds like this compound. mdpi.com These processes are characterized by the in-situ generation of highly potent chemical oxidants, primarily reactive oxygen species (ROS). mdpi.com The primary ROS involved in the oxidation of xanthates include hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), hydroperoxyl radicals (HO₂•), and sulfate radicals (SO₄•⁻). mdpi.comneu.edu.cn These species are capable of oxidizing this compound into smaller, less harmful molecules such as carbon dioxide (CO₂) and water (H₂O). mdpi.com AOPs can be initiated through various means, including photocatalysis and Fenton-based reactions. mdpi.com
Hydroxyl Radical-Mediated Oxidation
The hydroxyl radical (•OH) is widely regarded as a critical and highly reactive species in the degradation of this compound. mdpi.comresearchgate.net Possessing a high reduction potential of 2.8 V, it facilitates rapid and non-selective oxidation of organic molecules. mdpi.com In photocatalytic systems, for instance, a light-activated catalyst generates electron-hole pairs that react with water to produce these potent hydroxyl radicals. mdpi.com
In one study involving a Bi₂WO₆/MoS₂ nanocomposite photocatalyst, the degradation of this compound followed pseudo-first-order kinetics. mdpi.comsemanticscholar.org The pivotal role of hydroxyl radicals in this process was confirmed through scavenger studies, which showed a significant decrease in degradation when a hydroxyl radical scavenger was introduced. mdpi.com The high reactivity of these radicals leads to a rapid breakdown of the xanthate structure. mdpi.com
Table 1: Kinetic Parameters for Hydroxyl Radical-Mediated Degradation of this compound
| Parameter | Value | System |
| Reaction Order | Pseudo-first-order | Bi₂WO₆/MoS₂ Photocatalyst |
| Rate Constant (k) | 0.07549 min⁻¹ | Bi₂WO₆/MoS₂ Photocatalyst |
| Time for Complete Removal | 50 minutes | Bi₂WO₆/MoS₂ Photocatalyst |
Superoxide and Hydroperoxyl Radical Contributions
However, the specific contribution and reaction mechanisms of superoxide and hydroperoxyl radicals in the degradation of this compound are not as extensively detailed as those of hydroxyl radicals. In certain photocatalytic systems, the thermodynamic conditions may favor the generation of hydroxyl radicals over superoxide radicals. mdpi.com For example, in the Bi₂WO₆/MoS₂ system, the standard reduction potential was sufficient for the production of hydroxyl radicals, while the production of superoxide radicals was not thermodynamically possible. mdpi.com This suggests that while superoxide and hydroperoxyl radicals can be involved in xanthate oxidation, their role may be system-dependent and in some cases, secondary to that of hydroxyl radicals. mdpi.com
Persulfate-Based Oxidation Systems
Persulfate (S₂O₈²⁻) based AOPs are effective for the degradation of this compound. neu.edu.cn Persulfate can be activated by various means, including heat or transition metals, to generate highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). neu.edu.cnnih.gov These radicals are powerful oxidants that can effectively decompose the butylxanthate molecule.
Research on the degradation of butyl xanthate using persulfate activated by metallurgical slags has demonstrated high removal efficiencies. neu.edu.cn For instance, using steel slag as an activator, a degradation rate of 96.47% was achieved. neu.edu.cn Interestingly, the mechanism in this system was found to involve not only the free radicals SO₄•⁻ and •OH but also a non-free radical pathway utilizing singlet oxygen (¹O₂). neu.edu.cn The optimal pH for these systems varies depending on the type of activator used. neu.edu.cn
Table 2: Degradation of Butyl Xanthate by Activated Persulfate
| Activator (Slag Type) | Persulfate Concentration | Degradation Rate (%) | Optimal pH |
| Steel Slag | 0.5 mmol/L | 96.47% | Alkaline |
| Ti-bearing Blast-furnace Slag | 0.5 mmol/L | 97.70% | Near Neutral |
| Vanadium Tailings | 0.5 mmol/L | 95.12% | Acidic |
Interaction of this compound with Metal Ions and Surfaces
Complex Formation with Divalent and Trivalent Metal Ions
This compound readily interacts with various divalent and trivalent metal ions in aqueous solutions to form stable metal-xanthate complexes. sci-hub.se These reactions are fundamental to its application as a collector in mineral flotation, where it selectively binds to metal ions on the surface of sulfide (B99878) minerals. researchgate.net
The interaction often results in the formation of insoluble compounds that precipitate out of the solution. sci-hub.se It has been shown to react effectively with divalent ions such as copper (Cu²⁺), lead (Pb²⁺), and zinc (Zn²⁺), forming hydrophobic metal xanthates. sci-hub.seresearchgate.net With trivalent ions like iron (Fe³⁺), this compound forms a distinct brown-colored complex. scispace.com Studies have established that the stoichiometry of the iron(III)-butylxanthate complex is 1:3, meaning one iron ion binds with three butylxanthate ligands. scispace.com The formation of these stable complexes is a key principle in its use as a spectrophotometric reagent for iron determination. scispace.com
Table 3: Interaction of this compound with Metal Ions
| Metal Ion | Valence | Product | Stoichiometry (Metal:Ligand) |
| Iron (Fe³⁺) | Trivalent | Brown Complex | 1:3 |
| Copper (Cu²⁺) | Divalent | Insoluble Precipitate | Not Specified |
| Lead (Pb²⁺) | Divalent | Insoluble Precipitate | Not Specified |
| Zinc (Zn²⁺) | Divalent | Insoluble Precipitate | Not Specified |
Adsorption Mechanisms on Mineral Surfaces
The adsorption of this compound onto mineral surfaces is the critical mechanism that induces hydrophobicity, allowing for the selective separation of minerals by froth flotation. The process is primarily a form of chemical adsorption, or chemisorption, where a chemical bond is formed between the xanthate molecule and the mineral.
On sulfide minerals like chalcopyrite (CuFeS₂), the adsorption mechanism involves the formation of a hydrophobic film on the mineral surface. neu.edu.cn Studies fitting adsorption data to isotherm models, such as the Langmuir model, confirm that the process is a form of chemical sorption. The primary adsorbed species can be either a metal xanthate, formed by the reaction of the butylxanthate anion with a metal ion from the mineral lattice, or dixanthogen, an oxidation product of xanthate. neu.edu.cn
The specific adsorbate can vary depending on the mineral. For example, on the surface of bornite (B72238) (Cu₅FeS₄), the adsorbed product is confirmed to be primarily insoluble cuprous xanthate. researchgate.net In contrast, on other sulfide minerals, the oxidation of butylxanthate to dixanthogen can be a significant part of the adsorption process. neu.edu.cn This surface reaction renders the mineral particle hydrophobic, enabling it to attach to air bubbles and be recovered in the froth.
Table 4: Adsorption Products of Butylxanthate on Different Mineral Surfaces
| Mineral | Chemical Formula | Primary Adsorption Product |
| Bornite | Cu₅FeS₄ | Cuprous Xanthate |
| Chalcopyrite | CuFeS₂ | Metal Xanthate / Dixanthogen |
Selective Adsorption on Sulfide Minerals (e.g., Chalcopyrite, Pyrite (B73398), Sphalerite, Galena)
This compound (PBX) is a flotation collector with strong and selective collecting capabilities, widely utilized in the flotation of non-ferrous metal sulfide ores. nbinno.comzxchem.com Its primary function is to selectively adsorb onto the surface of specific sulfide minerals, a critical step in separating valuable minerals from waste rock (gangue). nbinno.com The adsorption process is effective for a range of sulfide minerals, including chalcopyrite (CuFeS₂), pyrite (FeS₂), sphalerite (ZnS), and galena (PbS). zxchem.com
The mechanism of interaction is multifaceted, involving either chemisorption, where a chemical bond forms between the xanthate molecule and metal atoms on the mineral surface, or an electrochemical process. ijche.com
Chalcopyrite (CuFeS₂): PBX demonstrates strong adsorption onto the chalcopyrite surface. mdpi.com Research indicates that this adsorption is a form of chemisorption. mdpi.com Studies using Fourier-transform infrared spectroscopy (FTIR) have confirmed the presence of PBX on the chalcopyrite surface after treatment. mdpi.com Furthermore, magnetization of the butyl xanthate solution has been shown to promote its adsorption onto chalcopyrite, leading to increased flotation recovery. mdpi.com
Pyrite (FeS₂): While often considered a gangue mineral, pyrite can be floated using PBX. nbinno.comzxchem.com The adsorption of xanthate on pyrite can occur through the formation of dixanthogen, an oxidation product of the xanthate ion. journalssystem.com However, the floatability of pyrite is highly dependent on the condition of its surface; oxidation can significantly impact xanthate adsorption. journalssystem.com
Sphalerite (ZnS): The flotation of sphalerite with PBX typically requires an activation step, commonly achieved using copper sulfate. ijche.com Copper ions adsorb onto the sphalerite surface, creating active sites for the subsequent adsorption of xanthate. ijche.com The presence of other elements within the sphalerite crystal lattice, such as iron (in the case of marmatite), can influence the efficiency of xanthate adsorption. icm.edu.pl
Galena (PbS): this compound is also an effective collector for galena. acs.org The interaction involves the chemical adsorption of xanthate ions onto the mineral surface. kyoto-u.ac.jp
| Sulfide Mineral | Chemical Formula | Adsorption Mechanism | Key Factors |
|---|---|---|---|
| Chalcopyrite | CuFeS₂ | Chemisorption | Magnetization of collector solution can enhance adsorption. mdpi.com |
| Pyrite | FeS₂ | Adsorption as dixanthogen | Surface oxidation level is critical. journalssystem.com |
| Sphalerite | ZnS | Chemisorption | Requires activation by copper ions for effective adsorption. ijche.com |
| Galena | PbS | Chemical Adsorption | Dependent on chemical affinity between xanthate and mineral surface. kyoto-u.ac.jp |
Formation of Surface Adsorption Complexes (e.g., Ferric Hydroxo-Xanthate)
Upon adsorption, this compound can form insoluble metal xanthate complexes on the mineral surface. zxchem.com The nature of these complexes depends on the specific mineral and the chemical conditions of the flotation pulp.
On the surface of iron-containing sulfide minerals like pyrite, particularly when the surface is oxidized, ferric hydroxide (B78521) species can be present. journalssystem.com The adsorption of xanthate onto pyrite is linked to the reduction of this ferric hydroxide, which acts as a redox pair for the oxidation of xanthate ions to dixanthogen. journalssystem.com This indicates a direct interaction between the xanthate and the oxidized iron species on the mineral surface.
In aqueous solutions, iron(III) is known to react with this compound to form a distinct iron(III)-xanthate complex. rsc.org This fundamental reaction supports the possibility of forming ferric hydroxo-xanthate complexes on mineral surfaces where both ferric hydroxides and xanthate ions are present.
Studies on copper-activated pyrite have shown that the adsorption products can include both cuprous xanthate and cupric xanthate. icm.edu.pl The butyl xanthate in the solution can react with copper sulfate (used as an activator) to form cupric xanthate, which then adsorbs onto the pyrite surface. icm.edu.pljournalssystem.com This adsorbed cupric xanthate can undergo a redox reaction, being reduced to cuprous xanthate while the sulfur on the pyrite surface is oxidized. icm.edu.pl Cuprous xanthate is identified as the primary hydrophobic substance responsible for improving the floatability of the mineral. icm.edu.pl
Influence of Surface Potential and Local Chemical Environment on Adsorption
The adsorption of this compound on sulfide minerals is fundamentally an electrochemical process, heavily influenced by the mineral's surface potential and the surrounding chemical environment. ijche.commdpi.com
The surface potential of a mineral dictates the favorability of collector adsorption. For instance, research has shown that treating a butyl xanthate solution with a magnetic field can lower the corrosion potential of the chalcopyrite surface. mdpi.com This reduction in surface potential facilitates the adsorption of the xanthate, promoting the formation of a hydrophobic film and inhibiting the electrochemical corrosion of the mineral surface. mdpi.com
The local chemical environment, especially factors like pH and the presence of activating or depressing ions, plays a crucial role in the adsorption process.
pH: The pH of the flotation pulp is a critical parameter. Xanthates are typically used in slightly alkaline conditions, as they can decompose in acidic environments. biointerfaceresearch.com In highly alkaline solutions, hydroxyl ions (OH⁻) can compete with xanthate ions for adsorption sites on the mineral surface, potentially displacing the collector. biointerfaceresearch.com The zeta potential of minerals, which is a measure of the surface charge, is also pH-dependent and affects the electrostatic interactions between the mineral and the collector ions. researchgate.net
Activating Ions: As mentioned for sphalerite, the presence of activating ions like Cu²⁺ is often essential. ijche.com These ions adsorb onto the mineral surface, creating a more favorable substrate for xanthate to bind to, thereby enhancing collector adsorption and subsequent flotation. ijche.com Lead ions have also been shown to act as activators for minerals like cerussite and smithsonite, increasing the number of active sites for xanthate adsorption and improving floatability. bohrium.comsemanticscholar.org
Competitive Adsorption Studies with Inhibitors (e.g., m-nitrobenzoate, citric acid)
In the selective flotation of complex ores, inhibitors or "depressants" are used to prevent the flotation of certain minerals while allowing others to float. These reagents function through competitive adsorption, where the depressant molecules compete with the collector (this compound) for active sites on the mineral surface.
A variety of organic and inorganic compounds can act as inhibitors:
Organic Acids (e.g., Tannic Acid, Lactic Acid, Citric Acid): Various organic acids have been identified as effective selective depressants. Tannic acid and lactic acid can dramatically hinder the adsorption of xanthate on pyrite surfaces by interacting strongly with the iron sites on the mineral. bibliotekanauki.pl Citric acid has been shown to inhibit the flotation of serpentine (B99607) that has been activated by copper or nickel ions. journalssystem.com It prevents the adsorption of these activating ions, which in turn reduces the subsequent adsorption of this compound on the serpentine surface. journalssystem.com
Other Polymers and Reagents: Lignosulfonates and polyglutamic acid (PGA) are other examples of depressants that function by preferentially adsorbing on minerals like pyrite, thereby hindering the attachment of xanthate collectors. icm.edu.plbibliotekanauki.pl
| Inhibitor (Depressant) | Target Mineral (Example) | Mechanism of Action |
|---|---|---|
| Dextrin | Pyrite | Co-adsorbs with xanthate; increases surface hydrophilicity. journalssystem.comdbc.wroc.pl |
| Citric Acid | Activated Serpentine | Prevents adsorption of activating ions (Cu²⁺, Ni²⁺), thereby reducing sites for xanthate adsorption. journalssystem.com |
| Tannic Acid / Lactic Acid | Pyrite | Strongly interacts with Fe sites on the pyrite surface, hindering xanthate adsorption. bibliotekanauki.pl |
| Lignosulfonates | Pyrite | Competes with xanthate for adsorption sites. icm.edu.pl |
Advanced Applications and Functional Material Development Utilizing Potassium Butylxanthate
Research in Mineral Flotation Processes
Potassium butylxanthate is a well-established collector in the froth flotation of sulfide (B99878) ores. Its effectiveness is attributed to its ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic. This facilitates their attachment to air bubbles, allowing for their separation from gangue minerals.
This compound is recognized for its strong and selective collecting properties in the flotation of various non-ferrous metal sulfide ores. nbinno.com It is particularly effective for minerals such as chalcopyrite, sphalerite, and pyrite (B73398). nbinno.comzxchem.com Research has demonstrated its utility in the flotation of copper ores, pyrite, and in natural circuits for these minerals. It is also employed in the flotation of copper-nickel compound sulfide ores and gold-bearing ores associated with pyrite. yxbjtech.com Under specific conditions, it can be used for the selective flotation of copper sulfide minerals from iron sulfide minerals and for the flotation of sphalerite after activation with copper sulfate (B86663). yxbjtech.com The mechanism involves the adsorption of PBX molecules onto the sulfide mineral surfaces, which makes them hydrophobic and allows them to attach to air bubbles in the flotation cell. nbinno.com
| Sulfide Ore | Collector Performance | Reference |
|---|---|---|
| Chalcopyrite | Powerful and selective collector | nbinno.comyxbjtech.com |
| Sphalerite | Effective collector, especially after activation with copper sulfate | nbinno.comyxbjtech.com |
| Pyrite | Widely used in flotation treatment | nbinno.comyxbjtech.com |
| Copper-Nickel Sulfide Ores | Used in flotation treatment | yxbjtech.com |
| Gold Ores (associated with pyrite) | Used in flotation treatment | yxbjtech.com |
The efficiency of mineral flotation using this compound is dependent on several operational parameters. Studies have shown that the success of the flotation process is influenced by factors such as pH, conditioning time, and collector concentration. nih.gov For instance, in the flotation of galena, maximum recoveries were achieved at a pH below 9.5. nih.gov The concentration of the collector is also a critical factor, with flotation recovery generally increasing with collector concentration up to an optimal point. nih.gov
In the synthesis of this compound itself, process optimization is crucial for producing a high-purity product that enhances flotation efficiency. Research indicates that the optimal reaction temperature for synthesizing PBX is between 25 to 40°C, with the highest yield of 85% observed at 35°C. ppublishing.org Controlling the water content during synthesis is also vital to prevent hydrolysis of the final product and to ensure high purity. ppublishing.org
Bio-flotation is an emerging area of research that utilizes microorganisms to enhance the selectivity and efficiency of flotation processes. Studies have investigated the use of Bacillus cereus as a surface modifier to improve the flotation of gold in the presence of this compound as a collector. biointerfaceresearch.comresearchgate.net The interaction of Bacillus cereus with gold particles has been shown to significantly enhance their floatability while having a lesser effect on gangue minerals like quartz. biointerfaceresearch.com
The mechanism involves the selective adhesion of Bacillus cereus to the gold surface, which modifies its surface properties. researchgate.net Research has shown that the maximum difference in floatability between gold (91%) and quartz (6%) is achieved with a Bacillus cereus concentration of 1x10⁸ cells. biointerfaceresearch.com Optimal conditions for this bio-flotation process have been identified as a neutral pH of 7, a temperature of 35°C, and a conditioning time of 10 minutes. biointerfaceresearch.comresearchgate.net Under these conditions, a gold concentrate of 10,612 g/t with a 95% recovery rate was obtained from a binary mixture. biointerfaceresearch.comresearchgate.net
| Parameter | Optimal Value | Reference |
|---|---|---|
| Bacillus cereus Concentration | 1x10⁸ cells | biointerfaceresearch.com |
| This compound Concentration | 5x10⁻³ M | biointerfaceresearch.com |
| Pine Oil Concentration | 5x10⁻³ M | biointerfaceresearch.com |
| pH | 7 | biointerfaceresearch.comresearchgate.net |
| Temperature | 35°C | biointerfaceresearch.comresearchgate.net |
| Conditioning Time | 10 minutes | researchgate.net |
Contributions to Polymer Chemistry and Materials Science
Beyond its primary application in mining, this compound also plays a role in polymer chemistry, particularly in the processing of rubber. It functions as an accelerator in vulcanization and has been investigated for its antioxidant properties in polymer systems.
This compound is utilized as a vulcanization accelerator in the rubber industry. nbinno.comjamgroupco.com Accelerators are crucial additives that increase the rate of the curing process, allowing for vulcanization to occur at lower temperatures and in shorter times. specialchem.com Research has specifically explored the use of this compound as an accelerator for the room temperature prevulcanization of natural rubber latex. researchgate.net In these studies, this compound demonstrated superior properties in the resulting natural rubber latex films when compared to sodium butylxanthate. researchgate.net The effectiveness of xanthates as accelerators is attributed to their chemical reactivity, which facilitates the crosslinking of rubber molecules. researchgate.net
In addition to its role as an accelerator, potassium-n-butyl xanthate has been synthesized and evaluated for its antioxidant properties in natural rubber. tandfonline.com Antioxidants are essential additives that protect polymers from degradation caused by oxidative stress. nih.gov A study comparing the performance of potassium-n-butyl xanthate with the commercial antioxidant phenyl-β-naphthylamine (PBN) found that PBX can act as both an antioxidant and an accelerator. tandfonline.com The research indicated that the addition of 0.5 phr (parts per hundred rubber) of potassium-n-butyl xanthate increased the percentage elongation of the rubber to 500, compared to 480 for the same amount of PBN, suggesting that PBX is more effective in stabilizing the compound rubber. tandfonline.com
| Antioxidant | Dosage (phr) | Percentage Elongation | Reference |
|---|---|---|---|
| Potassium-n-butyl xanthate (PBX) | 0.5 | 500 | tandfonline.com |
| Phenyl-β-naphthylamine (PBN) | 0.5 | 480 | tandfonline.com |
Application as a Chain Transfer Agent in Controlled Radical Polymerization (e.g., RAFT Polymerization)
This compound belongs to the class of thiocarbonylthio compounds, which are pivotal as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com This controlled radical polymerization technique enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.com The efficacy of a RAFT agent, with the general structure Z-C(=S)S-R, is determined by the activating Z group and the leaving R group. In the case of this compound, the Z group is the butoxy group (-OCH2CH2CH2CH3) and the R group is effectively the potassium cation, although in the polymerization mechanism, the xanthate functionality is transferred.
While the application of xanthates as CTAs in RAFT polymerization is well-established, much of the specific research has focused on derivatives such as potassium ethylxanthate (B89882). core.ac.ukresearchgate.netlifescienceglobal.comlifescienceglobal.com Studies on potassium ethylxanthate have demonstrated its capability to control the polymerization of monomers like styrene, yielding polystyrene with a relatively narrow PDI in the range of 1.42–1.89. core.ac.uklifescienceglobal.com The polymerization kinetics in such systems have been shown to follow a first-order reaction, indicating a controlled process. core.ac.uklifescienceglobal.com Research has also shown that increasing the concentration of the xanthate CTA leads to a decrease in the molecular weight of the resulting polymer, a characteristic feature of controlled polymerization. core.ac.uklifescienceglobal.com
Synthesis of this compound-Functionalized Polymers
The synthesis of polymers functionalized with a this compound group at the chain end is an intrinsic outcome of its use as a chain transfer agent in RAFT polymerization. The RAFT process naturally produces polymers where the CTA fragment is attached to the terminus of the polymer chains. nih.gov This terminal xanthate group is not only a consequence of the controlled polymerization process but also a reactive handle for further polymer modification, leading to the creation of advanced functional materials.
A polymer chain bearing a terminal butylxanthate group can be considered a macromolecular CTA (macro-CTA). This macro-CTA can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. For example, a polystyrene chain synthesized using this compound could be chain-extended with a different monomer, such as methyl methacrylate, to create a polystyrene-block-poly(methyl methacrylate) copolymer. This ability to create block copolymers is a cornerstone of controlled radical polymerization and is crucial for developing materials with tailored nanostructures and properties.
Furthermore, the terminal xanthate group can be subjected to various chemical transformations. For instance, it can be removed or converted to other functional groups through post-polymerization modification reactions. This allows for the introduction of specific functionalities at the chain end, tailoring the polymer for applications such as surface modification, bioconjugation, or as a component in self-assembling systems. While specific examples detailing the synthesis of this compound-functionalized polymers are not widely reported, the principles established with other xanthate-mediated RAFT polymerizations provide a clear pathway for their potential creation and subsequent application in materials science. nih.gov
Research in Environmental Remediation Technologies
Development of Advanced Oxidation Processes for Xanthate Removal from Wastewaters
This compound is a widely used collector in mineral flotation, and its residual presence in wastewater poses environmental concerns. mdpi.com Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to degrade recalcitrant organic pollutants through the in-situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for the degradation of xanthates into less harmful or completely mineralized products. mdpi.com Research into AOPs for this compound removal is driven by the need for efficient and environmentally benign treatment methods. Various AOPs, including photocatalysis, Fenton-based processes, and ozonation, have been investigated for their efficacy in degrading xanthates. mdpi.com
Heterogeneous Photocatalysis for this compound Degradation (e.g., Z-scheme Systems, Nano-hybrids like Bi2WO6/MoS2, ZnO/InVO4)
Heterogeneous photocatalysis is an AOP that utilizes semiconductor materials to generate ROS upon irradiation with light. mdpi.com This technology has shown significant promise for the degradation of this compound. mdpi.com A key area of research is the development of novel photocatalysts with enhanced efficiency under visible light, which constitutes a major portion of the solar spectrum. mdpi.com
One of the most effective strategies to improve photocatalytic activity is the design of Z-scheme heterojunctions, which mimic natural photosynthesis to promote the separation of photogenerated electron-hole pairs and enhance redox capabilities. mdpi.com A prime example is the development of a 2D/2D nano-hybrid consisting of Bismuth Tungstate (B81510) (Bi2WO6) nanoflakes and Molybdenum Disulfide (MoS2) nanosheets. mdpi.com This Bi2WO6/MoS2 composite has demonstrated superior photocatalytic activity for the degradation of this compound under solar light. mdpi.com The Z-scheme mechanism in this system allows for efficient charge separation, leading to a higher production of hydroxyl radicals, which are the primary species responsible for the degradation. mdpi.com Research has shown that this nano-hybrid can achieve complete removal of this compound in a relatively short period. mdpi.com
| Catalyst | Degradation Efficiency | Time (min) | Rate Constant (min-1) | Light Source |
| Bi2WO6/MoS2 | 100% | 50 | 0.07549 | Solar |
| Bi2WO6 | ~15% (in 50 min) | 50 | ~0.0113 | Solar |
| MoS2 | ~10% (in 50 min) | 50 | ~0.0078 | Solar |
This table presents a summary of the photocatalytic degradation of this compound using a Bi2WO6/MoS2 nano-hybrid compared to its individual components. The data is based on findings from a study on Z-scheme photocatalysis. mdpi.com
Other nano-hybrids, such as those based on Zinc Oxide (ZnO), are also being explored. For instance, doping ZnO with potassium (K-ZnO) has been shown to create an efficient visible-light-responsive photocatalyst for the degradation of other organic pollutants. sapub.org While specific studies on ZnO/InVO4 systems for this compound degradation are limited, the principles of semiconductor coupling suggest that such heterostructures could be effective. The combination of ZnO with a narrow bandgap semiconductor like Indium Vanadate (InVO4) could potentially enhance visible light absorption and charge separation, making it a candidate for future research in the degradation of xanthates. Similarly, TiO2/g-C3N4 composites have been shown to be effective for this compound degradation. nih.gov
Integration of Micro-Nano Bubble Technology in Oxidation Processes
Micro-nano bubble (MNB) technology is an emerging field that can significantly enhance the efficiency of AOPs. hidronano.com.br MNBs are tiny bubbles with diameters in the micrometer or nanometer range, which exhibit unique properties compared to conventional macro-bubbles. hidronano.com.br These properties include a large specific surface area, high gas-liquid mass transfer rates, a negatively charged surface, and the ability to generate free radicals upon collapse. hidronano.com.brresearchgate.net
Bioremediation Approaches for this compound Degradation (e.g., Microbial Metabolism Studies, Bacillus polymyxa, Shewanella oneidensis)
Bioremediation offers an environmentally friendly and potentially cost-effective alternative to chemical methods for the treatment of wastewater containing this compound. This approach utilizes the metabolic capabilities of microorganisms to break down organic contaminants into less toxic substances.
Research has shown that certain bacterial strains can effectively degrade organic flotation reagents. For instance, the soil bacterium Bacillus polymyxa has been demonstrated to remove various collectors, including sodium isopropyl xanthate, from alkaline solutions. ias.ac.in The ability of this bacterium to degrade a similar xanthate compound suggests its potential for the bioremediation of this compound. The mechanism of degradation likely involves enzymatic pathways that break down the xanthate structure.
Another microorganism of interest is Shewanella oneidensis, a facultative anaerobe known for its diverse metabolic capabilities, particularly its ability to reduce a wide range of metals. nih.gov While its direct metabolism of this compound has not been extensively studied, its metabolic versatility makes it a strong candidate for bioremediation research. Shewanella oneidensis possesses complex metabolic pathways that allow it to utilize various organic compounds as electron donors. nih.gov Further studies are needed to determine if these pathways can be adapted for the degradation of xanthates. The interaction of bacteria with this compound has also been observed in other contexts, such as the use of Bacillus cereus to enhance the bio-flotation of gold in the presence of this xanthate, indicating a direct physical or chemical interaction between the bacteria and the compound. researchgate.net
Utilization of Xanthate-Modified Materials for Heavy Metal Ion Removal and Recovery
The functionalization of various materials with xanthate groups, a process facilitated by compounds such as this compound, has emerged as a highly effective strategy for the removal and recovery of heavy metal ions from aqueous solutions. This modification introduces sulfur-containing functional groups onto the surface of a substrate material, which exhibit a strong affinity for heavy metal ions, thereby enhancing their adsorption capacity and selectivity. Research has explored a diverse range of substrate materials, including biopolymers, agricultural waste, and magnetic nanoparticles, to develop cost-effective and efficient adsorbents.
The modification of chitosan (B1678972), a readily available biopolymer, with xanthate has been shown to significantly improve its heavy metal adsorption capabilities. In one study, a magnetic xanthate-modified chitosan/polyacrylic acid (MXCS/PAA) hydrogel was synthesized for the removal of several heavy metal ions. nih.gov The xanthate modification was found to enhance the interaction between the chitosan and the metal ions, leading to increased adsorption capacities. nih.gov For instance, the adsorption capacity for Cu(II) ions increased from 170 mg/g for the unmodified hydrogel to 206 mg/g for the xanthate-modified version. nih.gov
Similarly, a magnetic xanthate-modified polyvinyl alcohol and chitosan composite (XMPC) demonstrated high efficiency in removing heavy metal ions. nih.govmdpi.com This composite material reached adsorption equilibrium within approximately 120 minutes at 303 K. nih.gov The introduction of xanthate groups was credited with the improved interaction between the chitosan and the heavy metals in the solution, resulting in a notable increase in adsorption capacity. mdpi.com
Beyond chitosan-based materials, various other substrates have been successfully modified with xanthate for heavy metal remediation. Insoluble cellulose (B213188) xanthate (ICX) has proven to be an efficient sorbent for nickel and copper ions, achieving removal rates of up to 83% and 98%, respectively. scirp.org Another innovative approach involves the utilization of agricultural waste. For example, orange peel xanthate has demonstrated a high capacity for removing a range of metal ions, including a particularly high adsorption capacity for Pb(II). scirp.org Furthermore, xanthated walnut shells (XWS) have been investigated as a cost-effective and potent adsorbent for the removal of Pb(II) from water, with the xanthate modification significantly increasing the maximum adsorption capacity compared to charred walnut shells. researchgate.net
The development of xanthate-modified cross-linked magnetic chitosan/poly(vinyl alcohol) particles (XCMCP) further illustrates the versatility of this approach. These particles have been successfully applied to remove Pb(II) and Cu(II) ions, with the adsorption mechanism involving interactions between the nitrogen and sulfur atoms of the xanthate groups and the heavy metal ions. rsc.org The magnetic nature of these composites also facilitates their easy separation from the solution after the adsorption process. nih.govnih.gov
The effectiveness of these xanthate-modified materials is summarized in the following tables, which present detailed research findings on their adsorption capacities for various heavy metal ions.
Table 1: Adsorption Capacities of Xanthate-Modified Chitosan-Based Materials for Various Heavy Metal Ions
| Material | Target Ion | Adsorption Capacity (mg/g) |
|---|---|---|
| Magnetic xanthate-modified chitosan/polyacrylic acid (MXCS/PAA) hydrogel | Cu(II) | 206 nih.gov |
| Cd(II) | 178 nih.gov | |
| Pb(II) | 168 nih.gov | |
| Co(II) | 140 nih.gov | |
| Magnetic xanthate-modified polyvinyl alcohol/chitosan composite (XMPC) | Cd(II) | 307 nih.govmdpi.com |
| Pb(II) | 100 mdpi.com | |
| Cu(II) | 67 mdpi.com | |
| Xanthate-modified cross-linked magnetic chitosan/poly(vinyl alcohol) particles (XCMCP) at 328 K | Cu(II) | 139.797 rsc.org |
| Pb(II) | 59.855 rsc.org |
Table 2: Adsorption Capacities of Other Xanthate-Modified Materials for Heavy Metal Ion Removal
| Material | Target Ion | Adsorption Capacity (mg/g) | Removal Rate (%) |
|---|---|---|---|
| Insoluble cellulose xanthate (ICX) | Ni | 114.29 scirp.org | 83 scirp.org |
| Cu | 126.58 scirp.org | 98 scirp.org | |
| Orange peel xanthate | Pb(II) | 218.34 scirp.org | |
| Cu(II) | 77.60 scirp.org | ||
| Cd(II) | 76.57 scirp.org | ||
| Zn(II) | 49.85 scirp.org | ||
| Ni(II) | 15.45 scirp.org | ||
| Xanthated walnut shell (XWS) | Pb(II) | 109.9 researchgate.net |
Analytical Methodologies for the Characterization and Quantification of Potassium Butylxanthate
Spectroscopic Techniques for Structural Elucidation and Interaction Studies of Potassium Butylxanthate
The characterization and quantification of this compound, particularly in the context of its interaction with mineral surfaces, rely on a suite of advanced analytical methodologies. Spectroscopic techniques are paramount in providing detailed insights into its molecular structure, its adsorption mechanisms, and the nature of the species formed at solid-liquid interfaces.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying this compound and its derivatives. It is extensively used to probe the vibrational modes of the molecule, offering a molecular fingerprint that changes upon adsorption or chemical transformation. By analyzing the FTIR spectrum, researchers can identify the characteristic functional groups within the xanthate molecule and deduce the nature of its interaction with mineral surfaces.
Research has identified several key vibrational bands for this compound. The C-H stretching vibrations of the butyl group's terminal CH₃ are observed as asymmetric and symmetric stretches. Additionally, deformation vibrations for the C-H bonds in the CH₃ group are present. The C-O-C and C=S stretching vibrations are particularly important as their positions can shift upon adsorption, indicating the formation of metal xanthates or dixanthogen (B1670794). For instance, a shift in the ν(C-O-C) band is indicative of the xanthate bonding to a metal ion on a mineral surface. csir.co.za
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Asymmetric C-H Stretch (CH₃) | ~2960 | Stretching of the carbon-hydrogen bonds in the terminal methyl group. |
| Symmetric C-H Stretch (CH₃) | ~2873 | Symmetrical stretching of the C-H bonds in the terminal methyl group. |
| Asymmetric C-H Deformation (CH₃) | ~1462 | Bending vibration of the C-H bonds in the methyl group. |
| Symmetric C-H Deformation (CH₃) | ~1380 | "Umbrella" bending vibration of the C-H bonds in the methyl group. |
| C-O-C Antisymmetric Stretch | ~1201 | Stretching of the carbon-oxygen-carbon single bonds. |
Data compiled from research findings. csir.co.zaresearchgate.net
When this compound adsorbs onto sulfide (B99878) minerals, new bands may appear in the FTIR spectrum. The formation of dibutyl dixanthogen, an oxidation product, is often identified by the appearance of a band associated with its C-O-C stretching mode, typically around 1240-1270 cm⁻¹. The exact position of the xanthate's characteristic peaks can provide evidence for whether the adsorption is chemisorption (forming metal xanthates) or physisorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of this compound in solution and in the solid state. ¹H NMR provides information on the hydrogen environments within the butyl chain, while ¹³C NMR elucidates the chemical environment of each carbon atom.
In ¹H NMR, the protons of the butyl group (CH₃-CH₂-CH₂-CH₂-O-) will each give a distinct signal, with chemical shifts influenced by their proximity to the electron-withdrawing xanthate group (-OCS₂⁻). The terminal methyl (CH₃) protons are the most shielded and appear at the highest field (lowest ppm), while the methylene (B1212753) group protons adjacent to the oxygen atom (CH₂-O) are the most deshielded and appear at the lowest field (highest ppm).
¹³C NMR is particularly valuable for characterizing the xanthate headgroup. The carbon atom in the C=S group is highly deshielded and appears at a very low field, typically above 200 ppm. This distinct chemical shift makes it an excellent marker for identifying the xanthate functional group and studying its electronic structure. researchgate.net Studies on related xanthates have shown that the chemical shift of this carbon is sensitive to the surrounding atoms, making it possible to distinguish between different xanthate species, such as metal xanthates or dixanthogen, on a mineral surface. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| ¹H | CH₃ -CH₂-CH₂-CH₂-O- | 0.7 - 1.3 | Alkane-like, furthest from electronegative oxygen. |
| ¹H | CH₃-CH₂ -CH₂-CH₂ -O- | 1.2 - 1.8 | Methylene groups in an alkyl chain. |
| ¹H | CH₃-CH₂-CH₂-CH₂ -O- | 3.5 - 4.5 | Methylene group adjacent to electronegative oxygen, causing deshielding. |
| ¹³C | CH₃ -CH₂-CH₂-CH₂-O- | 10 - 20 | Typical chemical shift for a terminal methyl carbon. |
| ¹³C | CH₃-CH₂ -CH₂ -CH₂-O- | 20 - 40 | Typical chemical shifts for internal methylene carbons. |
| ¹³C | CH₃-CH₂-CH₂-CH₂ -O- | 60 - 80 | Methylene carbon bonded to oxygen, significantly deshielded. |
Predicted values are based on general NMR principles and data from related compounds. researchgate.neticm.edu.pl
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Analysis
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for investigating the adsorption of this compound on mineral surfaces. By analyzing the kinetic energies of photoelectrons emitted from the top few nanometers of a sample, XPS provides information about the elemental composition and, crucially, the chemical state of the elements present.
When studying xanthate adsorption, XPS is used to detect the presence of sulfur, carbon, and oxygen from the collector on the mineral surface. The high-resolution spectra of the S 2p, C 1s, and O 1s core levels are of particular interest. The binding energy of the S 2p electrons is highly indicative of the sulfur species present. For instance, sulfur in a chemisorbed butyl xanthate or a metal butylxanthate species has a characteristic S 2p₃/₂ binding energy in the range of 162.0-162.5 eV. In contrast, the sulfur in dibutyl dixanthogen, the oxidation product of butyl xanthate, appears at a higher binding energy, typically between 163.5 and 164.2 eV. This allows for the direct identification of the adsorption products on the mineral surface. youtube.com
Cryogenic XPS (cryo-XPS) has emerged as a powerful variant of this technique, allowing for the analysis of frozen mineral/solution interfaces. This quasi in situ approach helps to preserve the hydrated species and volatile adsorbates on the mineral surface, providing a more accurate picture of the interfacial chemistry in a flotation system. youtube.com
Table 3: Typical S 2p Binding Energies for Xanthate-Related Species on Mineral Surfaces
| Sulfur Species | S 2p₃/₂ Binding Energy (eV) | Notes |
|---|---|---|
| Sulfide (in mineral lattice, e.g., FeS₂) | ~162.7 | Reference binding energy for the underlying mineral substrate. |
| Chemisorbed Butylxanthate / Metal Butylxanthate | 162.0 - 162.5 | Indicates a direct chemical bond between the xanthate sulfur and a metal site on the surface. |
Data compiled from research on n-butylxanthate and other short-chain xanthates. youtube.commdpi.com
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides element-specific information about the local electronic structure and coordination environment of an absorbing atom. journalssystem.comresearchgate.net In the context of this compound, XANES can be tuned to the absorption edge of a specific element, such as the sulfur K-edge or the L-edge of a metal on the mineral surface (e.g., Cu, Zn, Pb).
By analyzing the features of the absorption spectrum just below and above the absorption edge, one can deduce the oxidation state and the local geometric arrangement of the probed atom. dntb.gov.ua For example, Sulfur K-edge XANES is highly sensitive to the oxidation state and chemical bonding of sulfur. It could be used to differentiate between sulfur in the sulfide mineral lattice, sulfur in the adsorbed butylxanthate molecule, and sulfur in its oxidation product, dixanthogen. The energy position of the absorption edge and the intensity of pre-edge features act as a fingerprint for the specific sulfur species. Although less commonly applied to xanthate systems than XPS, XANES offers the advantage of being able to probe samples under various conditions, including in situ environments, providing valuable complementary information on the electronic transformations occurring during adsorption. mdpi.com
Secondary Ion Mass Spectrometry (SIMS) and Raman Spectroscopy
Secondary Ion Mass Spectrometry (SIMS) is a highly surface-sensitive analytical technique that uses a primary ion beam to sputter the surface of a sample, generating secondary ions that are then analyzed by a mass spectrometer. surfacesciencewestern.com Time-of-Flight SIMS (ToF-SIMS) is particularly useful as it provides high mass resolution and the ability to detect molecular fragments, offering detailed chemical information about the outermost atomic layers of a mineral. semanticscholar.org ToF-SIMS has been successfully used to identify xanthate and its derivatives on mineral surfaces. It can detect characteristic negative ions from the butylxanthate molecule (e.g., C₅H₉OS₂⁻) as well as fragments indicative of dixanthogen (e.g., C₂S₂⁻). semanticscholar.org This capability allows for the direct confirmation of collector adsorption and the identification of its transformation products, and can be used to create chemical maps showing the spatial distribution of these species across the mineral surface. surfacesciencewestern.com
Raman Spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FTIR spectroscopy. mdpi.com Raman spectroscopy is particularly sensitive to non-polar bonds, such as the S-S bond in dixanthogen, which exhibits a strong Raman band around 500 cm⁻¹. This makes Raman an excellent tool for detecting the oxidation of xanthate on mineral surfaces. journalssystem.com Furthermore, the technique can be performed in situ in aqueous solutions, allowing for real-time monitoring of adsorption processes. Surface-Enhanced Raman Spectroscopy (SERS) is a variation that can dramatically increase the signal intensity for molecules adsorbed on nanostructured metal surfaces, enabling the detection of even monolayer quantities of adsorbed xanthate. wasatchphotonics.comnih.gov
Table 4: Key Spectroscopic Markers for Butylxanthate Species in Raman and SIMS
| Technique | Species | Key Marker/Fragment | Notes |
|---|---|---|---|
| Raman | Dibutyl Dixanthogen | ~500 cm⁻¹ | Strong, characteristic peak corresponding to the S-S stretching vibration. |
| ToF-SIMS (Negative Ions) | Butylxanthate | C₅H₉OS₂⁻ | Molecular ion of the butylxanthate collector. |
Data compiled from studies on butylxanthate and related xanthates. journalssystem.comsemanticscholar.org
Scanning Near-Field Infrared Optical Nanospectroscopy (s-SNIM) for Nanoscale Investigations
Scattering-type Scanning Near-field Infrared Optical Nanospectroscopy (s-SNIM) is an advanced microscopy technique that combines the high spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared spectroscopy. dntb.gov.ua It overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis at the nanoscale (~10-20 nm resolution).
In the study of this compound, s-SNIM is used to map the distribution of adsorbed collector molecules on a mineral surface with unprecedented detail. By illuminating the AFM tip with an IR laser tuned to a characteristic vibrational frequency of butylxanthate (e.g., the C=S stretch), the scattered light provides a map of the chemical contrast, revealing the precise locations of the adsorbed molecules. dntb.gov.ua Research has demonstrated the ability of s-SNIM to monitor the agglomeration of n-butyl xanthate into patches less than 500 nm in diameter on chalcopyrite surfaces. This nanoscale chemical imaging provides critical insights into the heterogeneity of collector adsorption, which is not accessible with conventional spectroscopic techniques that average signals over large areas.
Chromatographic and Separation Methods for this compound Analysis
Chromatographic and separation techniques are essential for the accurate identification and quantification of this compound, particularly in complex environmental and industrial samples. These methods offer high sensitivity and selectivity, allowing for the separation of the analyte from interfering matrix components.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a robust and sensitive method for the simultaneous determination of trace levels of various xanthates, including this compound, in water samples. nih.govbohrium.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex matrices like flotation wastewater and environmental water. nih.govbohrium.com
The methodology involves optimizing several parameters, including the HPLC column, mobile phase composition, and MS/MS settings (such as precursor and product ions, and collision energies). nih.gov A typical analysis might use a reversed-phase C18 column for separation. sigmaaldrich.com The MS/MS is often operated in mass-shift mode, using a gas like oxygen as the cell gas, to reduce spectral interferences. tandfonline.comtandfonline.com For instance, sulfur can be measured as sulfur monoxide (SO+) to enhance detection specificity. tandfonline.comtandfonline.com
Research has demonstrated the development of HPLC-MS/MS methods with excellent linearity over a concentration range of 1-1000 μg/L, with a coefficient of determination (R²) of ≥ 0.998. nih.govbohrium.com The method exhibits low limits of detection (LOD), which for a suite of xanthates can range from 0.02 to 0.68 μg/L. nih.govbohrium.com Furthermore, it shows satisfactory accuracy and precision, with average recoveries between 72.9% and 107.6% and relative standard deviations (RSD) of less than 5% across various concentrations. nih.govbohrium.com This level of performance enables the reliable detection and quantification of this compound in environmental samples at concentrations as low as 0.13–16.9 μg/L. nih.govbohrium.com
Table 1: Performance Characteristics of HPLC-MS/MS for Xanthate Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1-1000 μg/L | nih.gov, bohrium.com |
| Coefficient of Determination (R²) | ≥ 0.998 | nih.gov, bohrium.com |
| Limit of Detection (LOD) | 0.02-0.68 μg/L | nih.gov, bohrium.com |
| Average Recoveries | 72.9% - 107.6% | nih.gov, bohrium.com |
Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD) for Decomposition Products
Headspace Gas Chromatography with an Electron Capture Detector (HS-GC-ECD) provides a highly sensitive and convenient alternative for determining this compound in aqueous samples like surface and drinking water. researchgate.netfao.orgcdut.edu.cn This method is not based on the direct detection of the xanthate molecule itself, but rather on its decomposition product. researchgate.netfao.orgcdut.edu.cn Under acidic conditions, this compound decomposes to generate carbon disulfide (CS₂). researchgate.netfao.orgcdut.edu.cn The volatile carbon disulfide is then analyzed in the headspace of the sample vial. researchgate.netfao.org
The GC-ECD system is particularly well-suited for this analysis because the electron capture detector is highly sensitive to electronegative compounds like carbon disulfide. researchgate.netmeasurlabs.com This results in an extremely low detection limit. researchgate.netfao.orgcdut.edu.cn The signal generated by the CS₂ peak is directly proportional to the initial concentration of this compound in the sample. researchgate.netfao.org
This analytical approach has demonstrated excellent performance, with a linear range for this compound from 0.7 to 100 ng/mL. researchgate.netfao.org The detection limit, calculated at a signal-to-noise ratio of three (S/N = 3), is 0.3 ng/mL. researchgate.netfao.org This sensitivity is significantly higher—more than two orders of magnitude lower—than common UV spectrophotometric methods. researchgate.netfao.org The method also shows good precision, with relative standard deviations (RSD) of less than 4.7% for both intra-day and inter-day measurements at concentrations of 5 and 50 ng/mL. researchgate.netfao.org Good recoveries, ranging from 93.3% to 104.7%, have been achieved in spiked surface and drinking water samples, confirming the method's applicability for quantifying butylxanthate in real-world samples without extensive sample preparation. researchgate.netfao.orgcdut.edu.cn
Table 2: Performance Characteristics of HS-GC-ECD for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Carbon Disulfide (CS₂) | researchgate.net, fao.org, cdut.edu.cn |
| Linear Range | 0.7 - 100 ng/mL | researchgate.net, fao.org |
| Detection Limit (S/N = 3) | 0.3 ng/mL | researchgate.net, fao.org |
| Relative Standard Deviation (RSD) | < 4.7% | researchgate.net, fao.org |
Solid Phase Extraction (SPE) Techniques for Sample Preparation
Solid Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate analytes from complex matrices prior to chromatographic analysis, such as HPLC-MS/MS. nih.govthermofisher.comlibretexts.org For the analysis of this compound in environmental water samples, SPE serves to remove interfering compounds and enrich the target analyte, thereby improving the accuracy and sensitivity of the subsequent analysis. nih.govbohrium.comthermofisher.com
The SPE process generally involves four main steps: conditioning, loading, washing, and eluting. youtube.com
Conditioning: The SPE sorbent is first treated with a solvent, such as methanol, to solvate the functional groups of the sorbent, followed by an equilibration step with water or a buffer to prepare the cartridge for the aqueous sample. libretexts.orgyoutube.com
Loading: The water sample, with its pH adjusted for optimal retention, is passed through the SPE cartridge. nih.govthermofisher.com The this compound and other components adsorb onto the solid phase material. thermofisher.comlibretexts.org
Washing: A specific solvent is used to rinse the cartridge, selectively removing weakly bound matrix interferences while the target analyte remains retained on the sorbent. thermofisher.comyoutube.com
Eluting: A stronger solvent is then used to disrupt the analyte-sorbent interactions and elute the purified and concentrated this compound from the cartridge for analysis. thermofisher.comyoutube.com
The optimization of the SPE procedure is crucial for achieving high recovery rates. nih.gov This includes selecting the appropriate SPE cartridge type (e.g., reversed-phase), optimizing the sample pH, and choosing the most effective eluting solvents. nih.govbohrium.com When coupled with HPLC-MS/MS, SPE has proven to be a successful preparation step for the determination of trace xanthates in challenging samples like eutrophic water and flotation wastewater. nih.govbohrium.com
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about its thermal stability and decomposition behavior. researchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. rsc.org This technique is used to determine the thermal stability and decomposition profile of this compound. researchgate.net The TGA curve plots the percentage of weight loss against temperature.
In the thermal analysis of this compound, the TGA curve shows specific temperature ranges where weight loss occurs, corresponding to the decomposition of the compound. researchgate.net These stages indicate the release of volatile products as the material breaks down. The analysis can be performed under different atmospheres, such as air or nitrogen, to study the effect of the environment on the decomposition process. rsc.org The final residual mass at the end of the analysis provides information about the non-volatile products formed. researchgate.net
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. cam.ac.ukwikipedia.org Plotting this temperature difference (ΔT) against temperature reveals thermal events such as melting, crystallization, and decomposition as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. cam.ac.ukprimeprocesssafety.com
For this compound, the DTA curve shows peaks that correspond to the weight loss stages observed in the TGA analysis. researchgate.netresearchgate.net An endothermic peak, for instance, can indicate the decomposition of the compound. researchgate.net The DTA curve for a related compound, sodium butylxanthate, shows an endothermic peak at 238°C corresponding to its decomposition. researchgate.net Concomitant oxidation reactions that may occur alongside decomposition can result in exothermic peaks. researchgate.net DTA provides a "fingerprint" of the thermal behavior of this compound, identifying the temperatures at which significant physical or chemical changes occur. researchgate.netwikipedia.org
Spectrophotometric Methods for Quantitative Determination (e.g., Metal Complexation)google.com
Spectrophotometry is a widely utilized analytical technique for the quantitative determination of this compound (PBX). These methods are based on the principle that the compound, or its derivatives, absorbs light in the ultraviolet (UV) or visible (Vis) regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. Methodologies for PBX can be broadly categorized into direct UV spectrophotometry and indirect methods involving metal complexation.
Direct UV-Vis spectrophotometry relies on the intrinsic absorbance of the butylxanthate ion. The aqueous solution of this compound exhibits a distinct and strong absorption maximum at approximately 301 nm. researchgate.netmdpi.com This characteristic peak is attributed to the π→π* electron transition within the O-C(=S)S- chromophore of the xanthate molecule. mdpi.com The absorbance at this wavelength can be measured to determine the concentration of free xanthate ions in a solution. researchgate.net For instance, a method has been developed to quantify xanthate radicals by measuring the absorbance at 301 nm using a UV-visible spectrophotometer. researchgate.net This direct approach is valuable for analyzing the concentration of residual PBX in various aqueous samples, such as in mineral processing effluents. niscpr.res.in
A more versatile and common approach involves the formation of colored complexes with metal ions. In these methods, this compound acts as a ligand, reacting with specific metal ions to form stable, colored complexes that can be measured in the visible region of the spectrum. This technique is often used for the determination of the metal ions themselves, but the principles are directly applicable to the quantification of the xanthate.
One prominent example is the reaction of this compound with iron(III). In an aqueous solution, iron(III) forms a brown-colored complex with PBX. niscpr.res.inrsc.org The complex, which has a 1:3 metal-to-ligand stoichiometry, can be quantitatively extracted into an organic solvent like chloroform (B151607) within a pH range of 3 to 6. niscpr.res.in The absorbance of the organic extract is then measured at its wavelength of maximum absorbance (λmax) of 460 nm to determine the concentration. niscpr.res.in The system adheres to Beer's law over a concentration range of 2-25 ppm of iron, with a molar absorptivity of 1.14 x 10³ dm³ mol⁻¹ cm⁻¹. niscpr.res.in
Similar methods have been developed using other metal ions. For example, this compound can be used for the spectrophotometric determination of platinum(IV) and selenium(IV). rsc.org The determination of platinum(IV) involves the formation of a 1:3 platinum-to-reagent complex, with an optimal concentration range for measurement between 4.87 and 9.75 ppm. rsc.org For selenium(IV), the analysis is conducted in an optimal pH range of 2.0 to 4.7, with the ideal concentration range for determination being 5–12 ppm.
These metal complexation methods offer enhanced selectivity and sensitivity compared to direct UV measurement, as the measurement is shifted to the visible region, where interference from other UV-absorbing species is minimized. The choice of metal ion and reaction conditions allows for the tailoring of the analytical method to specific sample matrices.
The table below summarizes key parameters from various spectrophotometric methods involving the complexation of this compound with different metal ions.
| Metal Ion | Stoichiometry (Metal:Ligand) | Optimal pH | λmax (nm) | Molar Absorptivity (dm³ mol⁻¹ cm⁻¹) | Concentration Range (ppm) | Solvent |
| Iron(III) niscpr.res.in | 1:3 | 3-6 | 460 | 1.14 x 10³ | 2-25 | Chloroform |
| Platinum(IV) rsc.org | 1:3 | N/A | N/A | N/A | 4.87-9.75 | N/A |
| Selenium(IV) | N/A | 2.0-4.7 | N/A | N/A | 5-12 | N/A |
Computational and Theoretical Investigations of Potassium Butylxanthate
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry, electronic properties, and reactivity of chemical compounds, including xanthates.
Theoretical studies on the thermal decomposition of a series of xanthates, including those with butyl groups, have provided insights into their reactivity. The pyrolysis of xanthates is understood to be a concerted fragmentation process. The reaction can proceed through two possible pathways involving the abstraction of a β-hydrogen by either the thiol or thione sulfur atoms. researchgate.net
The synthesis of potassium butylxanthate typically involves the reaction of n-butyl alcohol with carbon disulfide in the presence of potassium hydroxide (B78521). ppublishing.orgjamgroupco.com The efficiency of this synthesis is temperature-dependent, with optimal yields observed between 35 °C and 40 °C. ppublishing.org
Table 1: Effect of Temperature on this compound (PBX) Yield
| Temperature (°C) | Yield (%) | Reference |
|---|---|---|
| 20 | ~60 | ppublishing.org |
| 35 | 85 | ppublishing.org |
| 50 | <85 | ppublishing.org |
Simulation of Adsorption Processes at Solid-Liquid Interfaces
The primary function of this compound in flotation is its adsorption onto mineral surfaces, rendering them hydrophobic. Computational simulations are crucial for understanding the mechanisms of this adsorption at the molecular level.
Adsorption Energy Calculations on Mineral Surfaces
The adsorption of butyl xanthate on mineral surfaces such as chalcopyrite has been studied using various adsorption models, including the Langmuir, Freundlich, and Temkin isotherms. researchgate.net Experimental data for the adsorption of sodium butyl xanthate on chalcopyrite have been shown to fit the Langmuir model well, which assumes monolayer adsorption. researchgate.net
DFT calculations have been employed to investigate the adsorption of xanthate molecules on various sulfide (B99878) mineral surfaces. For instance, studies on the adsorption of a model xanthate on pyrite (B73398) (FeS₂) surfaces suggest that the xanthate ion can readily dissociate and chemisorb onto the surface. The adsorption energy is a key parameter in these studies, quantifying the strength of the interaction between the xanthate and the mineral. While specific adsorption energy values for this compound on various minerals are not extensively reported in the provided literature, the principles from related systems can be applied.
Modeling of Interfacial Interactions
Molecular dynamics (MD) simulations and DFT are used to model the complex interactions at the solid-liquid interface. These models can reveal the orientation of the adsorbed xanthate molecules and the nature of the chemical bonds formed with the mineral surface.
For example, MD simulations can be used to study the behavior of water molecules and xanthate ions near a mineral surface, providing a dynamic picture of the adsorption process. chemrxiv.orgnih.gov The presence of surface charges on the mineral can induce long-range orientational ordering of water molecules, which in turn affects the adsorption of xanthate. nih.gov DFT calculations can further elucidate the electronic interactions, such as charge transfer between the xanthate and the mineral atoms.
Quantum-Chemical Approaches to Reaction Mechanism Elucidation
Quantum-chemical methods are instrumental in detailing the reaction pathways and electronic structure changes that occur during chemical reactions involving this compound.
Potential Energy Surface Mapping for Reaction Pathways
The pyrolysis of xanthates, a process known as the Chugaev elimination, proceeds through a concerted mechanism involving a cyclic transition state. researchgate.netyoutube.com Theoretical studies have mapped the potential energy surface for the thermal decomposition of various xanthates. These studies indicate that the reaction can proceed via two main mechanisms, involving either the thiol or thione sulfur atom in the β-hydrogen abstraction. researchgate.net
For O-alkyl S-methyl dithiocarbonates, the transition states are described as having an 'early' character, being structurally closer to the reactants. In contrast, for S-alkyl O-methyl dithiocarbonates, the transition states have a 'late' character, resembling the products more closely. researchgate.net The study of the reaction between potassium xanthates and cyclic carbonates also involved scanning the potential energy surface to understand the reaction mechanism. rsc.orgrsc.org
Natural Bond Orbital (NBO) Analysis for Electronic Structure
Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules. It provides information about charge distribution, hybridization, and orbital interactions.
In a study of the reaction between potassium xanthates (including methyl and isobutyl xanthates) and cyclic carbonates, NBO analysis was used to gain insights into the reaction mechanism. rsc.orgrsc.org This type of analysis can identify the key orbital interactions that drive the reaction and stabilize the transition states. While specific NBO analysis data for this compound was not found in the provided search results, the findings for related xanthates suggest that such analysis would be valuable for understanding its reactivity.
Future Directions and Emerging Research Avenues for Potassium Butylxanthate
Novel Synthesis Routes and Green Chemistry Approaches
The traditional synthesis of potassium butylxanthate (PBX), which involves the reaction of an alcohol with carbon disulfide and an alkali like potassium hydroxide (B78521), is a well-established industrial process. ppublishing.orggoogle.com Future research is increasingly focused on optimizing these methods through the principles of green chemistry to enhance efficiency, purity, and safety. Investigations into the technological aspects of the synthesis have identified optimal temperature ranges, typically between 25°C and 40°C, where product yield is maximized and the formation of by-products is minimized. ppublishing.org Controlling reaction parameters is crucial, as temperatures exceeding this optimal range can lead to a decline in yield, suggesting that thermal instability or side reactions become more prevalent. ppublishing.org
Beyond optimizing existing routes, a significant future direction lies in the development of entirely novel synthesis pathways. The pursuit of more efficient and sustainable methods for creating organosulfur compounds like xanthates is a key research area. researchgate.net Promising avenues include metal-free, photochemical, or electrochemical approaches, which could offer more environmentally benign alternatives to traditional chemical synthesis. researchgate.net These methods could potentially reduce energy consumption, utilize less hazardous reagents, and offer new ways to control the synthesis process with high precision.
Advanced Material Design Incorporating this compound Derivatives
This compound is not only a primary functional chemical but also a versatile building block in the design of advanced materials, most notably in the rubber industry. jamgroupco.comzxchem.comnbinno.com It serves as a highly effective vulcanization accelerator, which is a critical process for cross-linking polymer chains to enhance the strength, elasticity, and durability of rubber products. zxchem.comnbinno.com
Research has demonstrated the successful laboratory synthesis of this compound and its direct application in the prevulcanization of natural rubber latex at room temperature. researchgate.net The incorporation of PBX into the latex formulation results in vulcanized films with superior tensile properties compared to those made with other xanthates, and these properties can be further improved after thermal ageing. researchgate.net This application highlights the role of PBX in creating advanced rubber composites with tailored physical characteristics for use in products like tires and industrial hoses. researchgate.netzxchem.com
Furthermore, this compound serves as a precursor in the synthesis of a variety of other xanthate derivatives. fortunehn.com These derivatives have a wide range of potential applications in fields such as pharmaceuticals and agrochemicals. fortunehn.com The exploration of these derivatives for the creation of new polymers, functional coatings, or other advanced materials remains a promising and largely untapped area of research. Future work in this domain could focus on synthesizing novel PBX derivatives and incorporating them into new material matrices to explore and exploit their unique chemical functionalities.
Enhanced Environmental Remediation Strategies
The widespread use of this compound in mining has led to its presence in wastewater, prompting significant research into effective and sustainable remediation technologies. mdpi.com Future strategies are moving beyond conventional treatment toward advanced oxidation processes (AOPs) that can completely mineralize the compound into harmless substances like CO₂, H₂O, and SO₄²⁻. mdpi.comresearchgate.net
One of the most promising research avenues is solar-induced photocatalysis using novel nanomaterials. A Z-scheme photocatalyst composed of a 2D/2D heterojunction of Bismuth Tungstate (B81510) (Bi₂WO₆) nanoflakes and Molybdenum Disulfide (MoS₂) nanosheets has shown exceptional efficiency. mdpi.com This nano-hybrid material leverages an engineered bandgap to improve the separation of electrons and holes, generating highly reactive oxygen species that rapidly degrade PBX. mdpi.com Under solar light, this catalyst can achieve complete removal of PBX from water within 50 minutes, demonstrating a degradation rate significantly higher than its constituent materials. mdpi.com The dominant role of hydroxyl radicals in this process underscores the efficacy of this advanced oxidation method. mdpi.com
Other emerging remediation techniques include:
Fenton and Fenton-like Processes: An adsorption-catalytic synergistic system using renewable iron-loaded sludge has been developed for the degradation of PBX in flotation tailing wastewater. This process combines physical adsorption with chemical oxidation via both heterogeneous and homogeneous Fenton reactions. researchgate.net
Wet Air Oxidation: This method has been investigated for the degradation of various potassium alkyl xanthogenates, including PBX, offering a pathway for treatment under elevated temperature and pressure. researcher.life
Alternative Photocatalysts: Composites such as flower-like Bismuth Bromide/graphene hydrogel (BiOBr/GH) have been synthesized and studied for their dual adsorptive and photocatalytic properties in removing PBX from water. researchgate.net
Table 1: Performance of Bi₂WO₆/MoS₂ Nanocomposite in Photocatalytic Degradation of PBX
| Parameter | Value | Reference |
|---|---|---|
| Catalyst Dosage | 10 mg in 50 mL solution | mdpi.com |
| Initial PBX Concentration | 20 mg/L | mdpi.com |
| Time for Complete Removal | 50 minutes | mdpi.com |
| Degradation Kinetics | Pseudo-first-order | mdpi.com |
| Rate Constant (k) | 0.07549 min⁻¹ | mdpi.com |
| Primary Active Species | Hydroxyl radicals (·OH) | mdpi.com |
Interdisciplinary Research with Biological and Nanoscience Fields
Future research on this compound is increasingly positioned at the intersection of chemistry, nanoscience, and biology, opening up new avenues for both understanding its fundamental behavior and expanding its application.
In the field of nanoscience , advanced analytical techniques are providing unprecedented insight into the interactions of PBX at the molecular level. Scattering-type scanning near-field infrared optical nanospectroscopy (s-SNIM) is a cutting-edge tool used to spectrally identify and map the adsorption of PBX molecules on mineral surfaces like chalcopyrite with nanoscale resolution. mdpi.com This allows researchers to visualize the formation of PBX agglomerations in patches smaller than 500 nm, providing critical data for optimizing its performance as a flotation collector in the mining industry. mdpi.com Furthermore, the design of remediation technologies, as discussed previously, heavily relies on nanoscience for the synthesis of highly efficient photocatalytic nanocomposites like Bi₂WO₆/MoS₂ and BiOBr/graphene hydrogels. mdpi.comresearchgate.net
In the biological sciences , research is exploring the interactions of PBX with living organisms. Studies have investigated the effects of potassium n-butylxanthate on the germination and early seedling growth of wheat (Triticum aestivum L.). asianpubs.org This research reveals a complex, concentration-dependent relationship. At very low concentrations (5 and 10 ppm), PBX was found to increase root dry weight, while higher concentrations tended to inhibit growth. asianpubs.org Such studies are crucial for assessing the environmental impact of PBX and could also uncover potential applications in agriculture, for instance, as a plant growth regulator if dosage can be precisely controlled.
Table 2: Effect of Potassium n-Butylxanthate on Wheat Seedling Growth
| Concentration (ppm) | Effect on Shoot Length & Dry Weight | Effect on Root Length | Effect on Root Dry Weight | Reference |
|---|---|---|---|---|
| 5 | Decrease or no significant effect | Increase | Increase | asianpubs.org |
| 10 | Decrease or no significant effect | Increase | Increase | asianpubs.org |
| 25 | Decrease or no significant effect | Increase | Decrease | asianpubs.org |
| 100 | Decrease or no significant effect | Decrease | Decrease | asianpubs.org |
Predictive Modeling and Machine Learning Applications in this compound Research
While direct computational modeling of the this compound molecule itself is a nascent field, the application of predictive modeling and machine learning (ML) is rapidly advancing in the complex industrial processes where PBX is a critical component, particularly in mineral flotation. researchgate.netmdpi.com The flotation process is influenced by numerous interconnected variables, making it an ideal candidate for data-driven optimization using ML algorithms. researchgate.net
Researchers are increasingly using ML models such as Artificial Neural Networks (ANN) and Random Forest to predict metallurgical outcomes like mineral grade and recovery. mdpi.comdiva-portal.org These models are trained on large datasets from flotation plants, which include input parameters like reagent dosages (including PBX), particle size, pH, and slurry density. diva-portal.org By accurately forecasting performance, these tools allow operators to optimize the use of reagents like PBX, leading to increased productivity, reduced operational costs, and lower environmental impact. mdpi.com
Emerging research in this area is focused on several key avenues:
Real-Time Process Control: ML algorithms are being developed to analyze data from froth imaging systems and other sensors to predict key quality indicators, such as the percentage of silica (B1680970) concentrate, in real-time. This allows for immediate adjustments to the flotation process, maintaining stability and efficiency. diva-portal.org
Hybrid Models: There is growing interest in developing hybrid models that combine the predictive power of machine learning with the explanatory capabilities of physics-based models. This approach aims to enhance both the accuracy and the interpretability of the predictions. mdpi.com
Reinforcement Learning: Future applications may involve reinforcement learning techniques to create autonomous systems that can automatically optimize flotation parameters in real-time, responding dynamically to changes in ore characteristics and process conditions. mdpi.com
These advanced modeling techniques represent a shift towards a more data-centric and intelligent approach to managing industrial processes involving this compound.
Q & A
Q. What are the standard laboratory synthesis protocols for potassium butylxanthate, and how can purity be verified?
this compound is typically synthesized via the reaction of n-butyl alcohol with carbon disulfide in an alkaline medium (e.g., potassium hydroxide). The process involves controlled stoichiometric ratios (1:1:1 for alcohol:CS₂:KOH) under anhydrous conditions at 5–10°C to prevent thermal degradation. Post-synthesis, purity is verified using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of C=S and C–O–C bonds, alongside elemental analysis (e.g., ICP-OES) to quantify sulfur and potassium content .
Q. How does this compound function as a collector in sulfide mineral flotation, and what experimental parameters optimize its performance?
this compound selectively binds to sulfide mineral surfaces (e.g., chalcopyrite, sphalerite) via its dithiocarbonate group, forming hydrophobic metal-xanthate complexes. Key parameters include pH (optimized between 8–10 to prevent hydrolysis), dosage (80–120 g/t in flotation experiments), and interaction time (5–15 minutes). Competitive adsorption studies with other xanthates (e.g., ethyl or isopropyl derivatives) can further refine selectivity .
Q. What are the environmental risks of this compound, and which analytical methods detect its residual presence in wastewater?
this compound is toxic to aquatic organisms due to its sulfur-based degradation products (e.g., CS₂, H₂S). Detection methods include UV-Vis spectroscopy (absorption at 300–320 nm for xanthate ions) and high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Photocatalytic degradation using composites like BiOBr/graphene hydrogel has shown 95% removal efficiency under UV light, as validated by TOC analysis .
Advanced Research Questions
Q. How can electron beam lithography (EBL) be adapted to synthesize nanostructures using this compound precursors?
this compound’s organosulfur structure allows for electron-beam-induced decomposition, analogous to zinc butylxanthate in ZnS quantum dot synthesis . By depositing thin films of this compound on substrates and modulating beam energy (5–20 keV), researchers can achieve localized sulfurization, forming metal-sulfide nanopatterns. Post-annealing (200–400°C) removes organic residues, confirmed via Raman spectroscopy and TEM imaging .
Q. What mechanistic insights explain contradictory adsorption efficiencies of this compound in complex mineral systems?
Discrepancies in adsorption data often arise from competing ions (e.g., Fe³⁺, Cu²⁺) or organic impurities in ore slurries. Advanced surface characterization techniques, such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), can map adsorption sites and quantify competitive binding. Controlled experiments with synthetic ore mixtures (e.g., pyrite-chalcopyrite blends) isolate interference effects .
Q. How does the stability of this compound vary under extreme pH and temperature conditions, and what degradation pathways dominate?
Stability studies using accelerated aging protocols (e.g., 40–60°C, pH 2–12) reveal hydrolysis as the primary degradation pathway under acidic conditions (yielding CS₂ and butanol), while alkaline conditions promote oxidation to dixanthogen. Kinetic modeling (Arrhenius plots) and LC-MS/MS analysis of degradation byproducts are critical for predicting environmental persistence .
Methodological Considerations
- Data Contradiction Analysis : Compare batch flotation results with continuous-flow systems to identify hydrodynamic vs. chemical factors .
- Experimental Design : Use fractional factorial designs to evaluate interactions between pH, temperature, and xanthate concentration in multi-component ores .
- Advanced Characterization : Pair SEM-EDS with synchrotron-based XANES to resolve sulfur speciation on mineral surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
